Compound Description: RO0281675 is a glucokinase activator (GKA) that was a precursor to piragliatin. It demonstrated efficacy in preclinical models of type 2 diabetes by increasing glucose-stimulated insulin secretion and suppressing hepatic glucose production. [, ]
Compound Description: This metabolite was formed from RO0281675 and identified as the cause of reversible hepatic lipidosis observed in preclinical toxicology studies. []
Relevance: The identification of this toxic metabolite from RO0281675 was crucial in guiding the development of piragliatin, which was designed to avoid the formation of this specific metabolite. []
Pyrazine-Based Lead Analogue (Compound 3)
Compound Description: This compound was a key intermediate in the development of piragliatin. It lacks the thiazole moiety present in RO0281675, a structural modification aimed at preventing the formation of the toxic thiourea metabolite. []
Relevance: This analogue represents a crucial step in the structure-activity relationship (SAR) studies that led to piragliatin. It helped establish that removing the thiazole moiety from RO0281675 could eliminate the formation of the toxic metabolite while retaining GKA activity. []
Compound Description: These are metabolites formed from the pyrazine-based lead analogue (compound 3) in vivo. []
Relevance: Studying these metabolites helped researchers understand the metabolic fate of the pyrazine-based scaffold and guided the selection of piragliatin as the clinical candidate. The independent synthesis and profiling of these metabolites led to the selection of piragliatin as a promising candidate with an improved safety profile compared to previous compounds. []
PSN-GK1
Compound Description: PSN-GK1 is a known glucokinase activator used as a control compound in a structure-based virtual screening study. []
Relevance: This study compared the binding energy of newly identified potential GKAs to PSN-GK1 and piragliatin. The study indicated that a novel compound, ZINC69775727, demonstrated a lower binding energy than both piragliatin and PSN-GK1, suggesting it might be a more potent GKA. []
ZINC69775727
Compound Description: Identified through virtual screening, ZINC69775727 emerged as a potential GKA, demonstrating strong interaction with the allosteric site of GK, particularly with ARG63. It also exhibited favorable drug-likeness properties based on ADME predictions. Molecular dynamics simulations and MM-GBSA calculations further supported its potential, revealing good stability and a lower binding energy compared to piragliatin. []
Relevance: This compound represents a potential novel GKA with potentially higher potency than piragliatin, warranting further investigation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(R)N-(5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)phenylalanine is a natural product found in Aspergillus ochraceus with data available.
Ochratoxin A (OTA) is a mycotoxin produced by several fungal species including Aspergillus ochraceus, A. carbonarius, A. niger and Penicillium verrucosum. OTA causes nephrotoxicity and renal tumors in a variety of animal species; however, human health effects are less well-characterized. Various studies have linked OTA exposure with the human diseases Balkan endemic nephropathy (BEN) and chronic interstitial nephropathy (CIN), as well as other renal diseases.
Ochratoxin B is a metabolite of Aspergillus ochraceus
Ochratoxin B belongs to the family of Ochratoxins and related substances. These are compounds containing the ochratoxin skeleton, which is structurally characterized by the presence of a 3-phenylpropanoic acid N-linked to a 8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxamide moiety[1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm).
Ochratoxin C is a metabolite of Aspergillus ochraceus
Ochratoxin C belongs to the family of Ochratoxins and related substances. These are compounds containing the ochratoxin skeleton, which is structurally characterized by the presence of a 3-phenylpropanoic acid N-linked to a 8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxamide moiety[1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm).